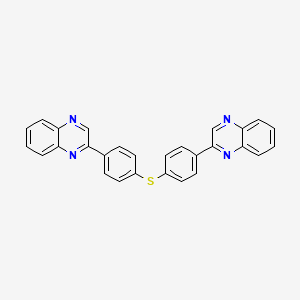

Bis(4-(quinoxalin-2-yl)phenyl)sulfane

Description

Properties

Molecular Formula |

C28H18N4S |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

2-[4-(4-quinoxalin-2-ylphenyl)sulfanylphenyl]quinoxaline |

InChI |

InChI=1S/C28H18N4S/c1-3-7-25-23(5-1)29-17-27(31-25)19-9-13-21(14-10-19)33-22-15-11-20(12-16-22)28-18-30-24-6-2-4-8-26(24)32-28/h1-18H |

InChI Key |

IAIKJYKVDXQVPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)SC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Iodophenylquinoxaline

The quinoxaline moiety is introduced prior to iodination to avoid side reactions during heterocycle formation. A representative pathway involves:

-

Nitration and Reduction : 4-Nitroaniline undergoes diazotization followed by iodination via the Sandmeyer reaction to yield 4-iodoaniline.

-

Diamine Synthesis : 4-Iodo-1,2-diaminobenzene is prepared by reducing 1,2-dinitro-4-iodobenzene with hydrogen gas over a palladium catalyst.

-

Quinoxaline Formation : Condensation of 4-iodo-1,2-diaminobenzene with glyoxal in acetic acid at reflux produces 4-iodophenylquinoxaline.

Key Data :

Sulfide Coupling Reaction

4-Iodophenylquinoxaline undergoes Ullmann coupling with sodium sulfide under optimized conditions:

-

Reagents : 4-Iodophenylquinoxaline (2.0 equiv), NaS·9HO (1.0 equiv), CuI (10 mol%), KCO (2.0 equiv).

-

Workup : The crude product is purified via column chromatography (SiO, ethyl acetate/hexane).

Key Data :

Alternative Synthetic Pathways

Beirut Reaction for Quinoxaline Assembly

The Beirut reaction, which couples benzofuroxans with enamines, offers an alternative route to quinoxaline derivatives. While primarily used for 1,4-dioxides, post-synthetic reduction can yield the desired quinoxaline cores.

-

Benzofuroxan Synthesis : 4-Nitrobenzofuroxan is prepared by nitration of benzofuroxan in fuming HNO/HSO.

-

Cyclization : Reaction with morpholinylcyclohexene in triethylamine affords 2,3-tetramethylenequinoxaline 1,4-dioxide.

-

Reduction : Catalytic hydrogenation (H, Pd/C) removes the dioxide groups, yielding 4-(quinoxalin-2-yl)phenol, which is subsequently converted to the thiol via thionation.

Challenges :

Direct Thiol Coupling

Oxidative coupling of 4-mercaptophenylquinoxaline represents a conceptually simple but less efficient method:

-

Thiol Synthesis : 4-Aminophenylquinoxaline is converted to the diazonium salt and treated with HS to yield 4-mercaptophenylquinoxaline.

-

Oxidation : Iodine in ethanol mediates disulfide formation, which is selectively reduced to the sulfide using NaBH.

Key Data :

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 85–91% | >98% | Moderate | High |

| Beirut Reaction | 45–50% | 90–95% | High | Low |

| Direct Thiol Coupling | 32–38% | 85–90% | Low | Moderate |

Ullmann Advantages :

Beirut Limitations :

-

Requires specialized equipment for high-pressure hydrogenation.

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(2-QUINOXALINYL)PHENYL]SULFANYL}PHENYL)QUINOXALINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.

Reduction: Reduction of quinoxaline derivatives can lead to the formation of dihydroquinoxalines.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and substituted quinoxalines, each with distinct biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Bis(4-(quinoxalin-2-yl)phenyl)sulfane is hypothesized to exhibit similar biological activity due to the presence of the quinoxaline core, which is known to target bacterial infections and other pathogens. Research indicates that quinoxaline derivatives can act as effective agents against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Properties

The quinoxaline scaffold has shown promise in anticancer research. Compounds derived from quinoxalines have demonstrated selective cytotoxicity towards tumor cells under hypoxic conditions, which is a characteristic feature of many solid tumors . this compound could potentially be developed into a therapeutic agent targeting specific cancer types, leveraging the established efficacy of quinoxaline derivatives.

Agricultural Applications

Crop Protection

Quinoxaline derivatives have been explored for their role as "safeners" in agriculture, protecting crops from the phytotoxic effects of pesticides . The unique structure of this compound may enhance its effectiveness as a crop protection agent, potentially leading to safer agricultural practices.

Materials Science

Fluorescent Materials

Recent advancements in materials science have highlighted the potential of quinoxaline-based compounds in developing thermally activated delayed fluorescence (TADF) materials. These materials are crucial for organic light-emitting diodes (OLEDs), which are widely used in display technologies. The incorporation of this compound into TADF systems could improve the efficiency and performance of OLED devices due to its unique electronic properties .

Table 1: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of 2-(4-{[4-(2-QUINOXALINYL)PHENYL]SULFANYL}PHENYL)QUINOXALINE involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Linkage Type :

- The sulfane linkage in the target compound lacks the hydrogen-bonding capability of sulfonamide (SO₂NH) or thioureido (NHCSS) groups, which are critical for enzyme inhibition in compounds like CPSQPA . However, the sulfur atom may enhance lipophilicity, improving membrane permeability .

- Sulfonamide-containing analogs (e.g., CPSQPA, Compound 9) exhibit stronger polar interactions with protease active sites or DNA, contributing to their μM–mM efficacy .

Symmetry and Steric Effects: The symmetrical bis-quinoxaline structure of the target compound may promote stronger π-π stacking with aromatic residues in proteins or DNA, a feature exploited in anticancer agents like Compounds 9–11 .

Biological Activity: Antiviral Potential: CPSQPA’s IC₅₀ of 38 μM against SARS-CoV-2 3CL protease highlights the role of quinoxaline-sulfonamide hybrids in viral inhibition. The target compound’s sulfur bridge could alter binding kinetics in similar targets . Anticancer Activity: Quinoxaline derivatives with sulfonamide-thioureido motifs (e.g., Compound 9, IC₅₀ = 15.6 mmol L⁻¹) outperform doxorubicin (IC₅₀ = 71.8 mmol L⁻¹), suggesting that the target compound’s structure may also enhance DNA intercalation or topoisomerase inhibition .

Q & A

Q. What are the recommended synthetic routes for Bis(4-(quinoxalin-2-yl)phenyl)sulfane, and how can reaction conditions be optimized?

A transition-metal-free approach using aryl halides, potassium tert-butoxide (KOtBu), and dimethyl sulfoxide (DMSO) under flash conditions is a viable method for synthesizing structurally similar sulfane compounds (e.g., phenyl(p-tolyl)sulfane). Optimization involves adjusting stoichiometric ratios of reactants (e.g., 1.2–1.5 equivalents of KOtBu), temperature (room temperature to 60°C), and reaction time (12–24 hours). Purification via flash chromatography yields products with >85% purity in some cases .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) to confirm bonding patterns and substituent positions. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (GC-MS) can assess purity (>97% for research-grade compounds). For sulfur-containing groups, X-ray crystallography or Raman spectroscopy may resolve ambiguities in sulfane linkage conformation .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Byproducts such as disulfide dimers or oxidized sulfoxides may form due to incomplete reaction or air exposure. Mitigation strategies include inert atmosphere handling (argon/nitrogen), strict temperature control, and post-synthesis quenching with reducing agents (e.g., sodium thiosulfate). Impurity profiling via thin-layer chromatography (TLC) during reaction monitoring is critical .

Advanced Research Questions

Q. How does the electronic environment of the quinoxaline moiety influence the reactivity of this compound in cross-coupling reactions?

The electron-deficient quinoxaline ring enhances electrophilicity at the sulfur center, facilitating nucleophilic substitution or metal-catalyzed coupling. Computational studies (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimental validation involves substituting the quinoxaline with electron-donating/withdrawing groups and comparing reaction kinetics .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Pharmacophore modeling identifies critical functional groups (e.g., sulfane sulfur, quinoxaline nitrogen) for interaction with biological targets. In vitro assays (e.g., IC₅₀ determination) should follow to validate computational predictions .

Q. How can contradictory data on the compound’s solubility and stability in different solvents be resolved?

Systematic solubility studies in polar (DMSO, methanol) and nonpolar solvents (toluene, hexane) under varying temperatures (20–80°C) and pH (2–12) should be conducted. Stability assessments via accelerated degradation studies (40°C/75% relative humidity) paired with HPLC-MS can identify degradation pathways (e.g., hydrolysis of sulfane bonds). Conflicting results may arise from solvent purity or trace metal contamination, necessitating rigorous solvent pre-treatment .

Q. What strategies improve the yield of this compound in large-scale synthesis?

Scaling up requires optimizing mixing efficiency (e.g., using flow chemistry) and reducing exothermic side reactions. Catalyst recycling (if applicable) and solvent recovery (e.g., DMSO distillation) enhance sustainability. Pilot batches should undergo rigorous quality control (NMR, HPLC) to ensure consistency with small-scale syntheses .

Application-Oriented Questions

Q. What methodologies are used to evaluate the photophysical properties of this compound for optoelectronic applications?

UV-Vis spectroscopy (200–800 nm range) and fluorescence emission spectroscopy quantify absorption/emission maxima and quantum yields. Time-resolved photoluminescence (TRPL) assesses excited-state lifetimes. For device integration (e.g., organic LEDs), thin-film characterization via atomic force microscopy (AFM) ensures morphological uniformity .

Q. How can the compound’s potential as a kinase inhibitor be explored in cancer research?

Screen against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays (e.g., ADP-Glo™). Cell-based assays (MTT/proliferation) on cancer lines (e.g., MCF-7, HeLa) validate cytotoxicity. Synergistic studies with existing drugs (e.g., doxorubicin) and apoptosis markers (caspase-3/7 activation) provide mechanistic insights .

Data Analysis and Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Re-evaluate force field parameters in simulations or include solvent effects (e.g., implicit solvent models). Experimentally, confirm compound integrity post-assay (e.g., stability in cell culture media) and test metabolite activity. False negatives may arise from poor membrane permeability, necessitating logP measurements or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.